Product packaging for Benzo(l)pyren-8-ol(Cat. No.:CAS No. 77508-25-9)

Benzo(l)pyren-8-ol

Cat. No.: B14443340
CAS No.: 77508-25-9
M. Wt: 268.3 g/mol
InChI Key: PGZZCIZBXLTEGA-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) as Environmental Contaminants

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of two or more fused aromatic rings. juniperpublishers.comresearchgate.net These compounds are widespread environmental contaminants, primarily originating from the incomplete combustion of organic materials such as coal, oil, gasoline, wood, and garbage. pca.state.mn.usoregonstate.edu Natural sources like forest fires and volcanic eruptions also contribute to their release into the environment. juniperpublishers.comresearchgate.net PAHs are found in various environmental matrices including air, water, soil, and sediment. juniperpublishers.compca.state.mn.usoregonstate.edu Due to their lipophilic nature, they can persist in the environment and accumulate in soil and the food chain. mdpi.com

Human exposure to PAHs is common and occurs through several pathways, including the inhalation of contaminated air from sources like vehicle exhaust and tobacco smoke, consumption of contaminated food and water, and skin contact with contaminated soil or products containing PAHs. oregonstate.edumdpi.com Many PAHs are of significant concern due to their carcinogenic, mutagenic, and teratogenic properties. mdpi.comresearchgate.net

Significance of Benzo[a]pyrene (B130552) (BaP) as a Prototypical PAH for Research

Among the hundreds of known PAHs, Benzo[a]pyrene (BaP) is one of the most extensively studied and is often used as a representative or prototype for this class of compounds. mdpi.comnih.gov Its high prevalence in the environment, coupled with its well-documented toxicity, makes it a key indicator for PAH contamination. researchgate.netmdpi.com BaP is recognized as a potent human carcinogen by the International Agency for Research on Cancer (IARC). nih.govontosight.ai

The toxic effects of BaP are not caused by the compound itself but by its metabolic products. researchgate.netwikipedia.org In the body, BaP is a procarcinogen that undergoes enzymatic conversion to highly reactive metabolites, such as diol epoxides, which can bind to DNA. wikipedia.orgfrontiersin.org This interaction can lead to DNA adducts, causing mutations that can initiate cancer. mdpi.comontosight.ai The study of BaP's metabolism and toxicity provides a crucial model for understanding the health risks associated with complex PAH mixtures. nih.gov

Introduction to Hydroxylated Benzo[a]pyrene Derivatives, including Benzo[a]pyren-8-ol (B31493)

The metabolism of Benzo[a]pyrene involves a series of enzymatic reactions that produce various derivatives, including hydroxylated forms known as phenols. nih.govinchem.org These hydroxylated metabolites are part of the body's process to detoxify and excrete foreign compounds. The first phase of BaP biotransformation is primarily carried out by the cytochrome P450 family of enzymes, which oxidize BaP to form phenols, dihydrodiols, and quinones. nih.gov

Chemical and Physical Properties of Benzo[a]pyren-8-ol

PropertyValue
Molecular Formula C20H12O ontosight.ainih.gov
Molecular Weight 268.31 g/mol ontosight.ai
IUPAC Name benzo[a]pyren-8-ol nih.gov
Synonyms 8-Hydroxybenzo[a]pyrene, Benzo(a)pyren-8-ol, 8-Hydroxy-3,4-benzopyrene ontosight.ainih.gov
CAS Number 77508-25-9 chemsrc.com
Density 1.379 g/cm³ chemsrc.com
Boiling Point 527.2ºC at 760 mmHg chemsrc.com
Flash Point 252.9ºC chemsrc.com
LogP 5.44280 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O B14443340 Benzo(l)pyren-8-ol CAS No. 77508-25-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77508-25-9

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[l]pyren-8-ol

InChI

InChI=1S/C20H12O/c21-17-11-10-13-9-8-12-4-3-7-15-14-5-1-2-6-16(14)20(17)19(13)18(12)15/h1-11,21H

InChI Key

PGZZCIZBXLTEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)O

Origin of Product

United States

Environmental Occurrence, Sources, and Distribution Dynamics of Benzo a Pyrene and Its Hydroxylated Metabolites

Natural and Anthropogenic Emission Sources

The release of Benzo[a]pyrene (B130552) into the environment stems from a wide array of both natural and human-related activities. ca.gov While natural sources like volcanic eruptions and forest fires contribute to its presence, anthropogenic sources are predominant. healthycanadians.gc.caca.gov

Incomplete Combustion of Organic Matter (e.g., fossil fuels, biomass, tobacco)

The primary formation pathway for B[a]P is the incomplete combustion of organic substances at temperatures ranging from 300 to 600 °C. mdpi.comwikipedia.orgyoutube.com This process is common to numerous sources. Residential and commercial heating that uses wood, coal, or other biomass is a major contributor to B[a]P emissions. nih.goveuropa.eu The burning of fossil fuels is a significant anthropogenic source. healthycanadians.gc.ca

Tobacco smoke contains high concentrations of B[a]P, representing a notable source of exposure. nih.govnih.gov Studies have reported that the concentration of B[a]P in the sidestream of cigarette smoke ranges from 52 to 95 ng per cigarette, which is over three times higher than in the mainstream smoke. nih.govnih.gov Furthermore, agricultural waste burning contributes to the atmospheric load of this compound. europa.euenergysecurity.gov.uk

Industrial Processes and Vehicle Emissions

A variety of industrial activities are significant emitters of B[a]P. These include coke production, coal gasification, coal-tar distillation, and processes in the aluminum production industry. ca.govnih.gov High levels of exposure to PAHs, including B[a]P, are particularly observed in aluminum production facilities. nih.gov In California, it is estimated that industrial processes, fuel combustion, and transportation contribute to an annual emission of 8 to 13 tons of B[a]P. ca.gov

Vehicle exhaust is another major anthropogenic source of B[a]P. healthycanadians.gc.caca.gov Emissions from both gasoline and diesel engines release B[a]P into the atmosphere, making traffic a primary source of PAH exposure in urban areas. ca.govacs.org Research indicates that a significant portion of the B[a]P found in automobile exhaust originates from the B[a]P present in the gasoline itself. nih.gov One study found that the B[a]P emission rate from an Oldsmobile diesel car was 2.7 micrograms per mile, equivalent to the average from seven noncatalyst gasoline cars. sae.org

Environmental Compartmentalization

Once released, B[a]P is distributed throughout various environmental compartments, including the atmosphere, water systems, and soil, due to its physical and chemical properties. nih.govnih.gov

Atmospheric Distribution and Particulate Association

In the atmosphere, B[a]P is predominantly associated with fine particulate matter due to its low volatility. healthycanadians.gc.camdpi.com It is estimated that approximately 90% of atmospheric B[a]P is adsorbed onto suspended particles, particularly fine particles (PM2.5), which facilitates its long-range transport. mdpi.com The remaining portion may exist in the vapor phase. mdpi.com

Atmospheric concentrations can vary significantly by location and season. In urban centers, average B[a]P concentrations were reported to be 3.6 ng/m³ in the summer and higher in the winter at 7.1 ng/m³, likely due to increased domestic and industrial heating. healthycanadians.gc.ca A study in the Czech Republic between 2009 and 2019 found that average annual concentrations at industrial stations ranged from 4.3 to 6.7 ng·m−3, while urban stations showed ranges from 1.0 to 1.5 ng·m−3. mdpi.com

Average Annual Benzo[a]pyrene Air Concentrations (2009-2019)
Station TypeConcentration Range (ng/m³)
Industrial4.3 - 6.7
Urban1.0 - 1.5
Suburban1.1 - 1.7
Regional0.3 - 0.7

Aquatic Systems (surface water, groundwater, wastewater)

B[a]P enters aquatic environments through direct atmospheric deposition and surface runoff. healthycanadians.gc.canih.gov Due to its low water solubility, B[a]P tends to bind with organic matter in water ecosystems. nih.gov It has been detected in various aquatic systems, including surface water, groundwater, and wastewater. delaware.gov

Concentrations in surface waters vary globally. A study in India found B[a]P content in river water reached 8.61 ng/L. nih.gov Research on 44 Chinese lakes determined B[a]P levels ranging from 0.07 to 2.26 ng/L. nih.gov In Japan's Southeast Sea, average B[a]P levels were 0.12 ± 0.078 ng/L in the dissolved phase and 0.076 ± 0.037 ng/L in the solid phase. nih.gov While B[a]P readily binds to soil and is not expected to leach significantly, it has been detected in some groundwater. epa.govwikipedia.org It is also found in wastewater and sewage sludge. delaware.gov

Reported Benzo[a]pyrene Concentrations in Surface Water
LocationWater Body TypeConcentration
IndiaRiverUp to 8.61 ng/L
ChinaLakes (44 locations)0.07 - 2.26 ng/L
China (Danshui River)Karst RiverMean of 1.37 ng/L
Japan (Southeast Sea)Sea (Dissolved Phase)Average 0.12 ng/L
Japan (Southeast Sea)Sea (Solid Phase)Average 0.076 ng/L

Soil and Sediment Concentrations

Due to its hydrophobic nature, B[a]P partitions mainly to soil and sediment. ca.gov Over 90% of PAHs in the environment are found on the surface of soil or in sediment. researchgate.netproquest.com Industrial activities can significantly impact the surrounding soil quality, with sources like coal combustion (40.77%) and vehicle exhausts (32.94%) being major contributors to soil contamination. nih.gov

Once in the soil, B[a]P can persist. epa.gov In sediments, B[a]P also accumulates. A study of 30 major rivers in Taiwan found B[a]P levels in sediments ranging from 0.01 to 1.68 μg/kg dry weight. nih.gov In aquatic environments, B[a]P adsorbs very strongly to sediments and particulate matter. epa.gov

Reported Benzo[a]pyrene Concentrations in Soil and Sediment
MatrixLocationConcentration Range
Natural SoilChina (Regional Background)0.002 - 51 ng/g (Median: 0.9 ng/g)
Agricultural/Urban SoilChina (Regional Background)0.05 - 58 ng/g (Median: 6.4 ng/g)
Freshwater SedimentChina (Regional Background)0.004 - 96 ng/g (Median: 6 ng/g)
Marine SedimentChina (Regional Background)1.7 - 17 ng/g (Median: 5 ng/g)
River SedimentTaiwan (30 Major Rivers)0.01 - 1.68 μg/kg dw

Occurrence in Biological Matrices (e.g., food, organisms)

Scientific literature extensively documents the presence of the parent compound, benzo[a]pyrene (BaP), in a wide array of biological matrices. However, specific data concerning the occurrence and concentration of its hydroxylated metabolite, benzo(a)pyren-8-ol (also known as 8-hydroxybenzo[a]pyrene), in food and organisms is notably scarce. Research has predominantly focused on other metabolites of BaP, such as 3-hydroxybenzo[a]pyrene and benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which are more commonly used as biomarkers of BaP exposure and carcinogenicity.

While the parent compound, BaP, is frequently detected in various foodstuffs, particularly those subjected to high-temperature cooking methods, the direct analysis of its specific hydroxylated metabolites like benzo(a)pyren-8-ol is not routinely performed in food monitoring studies. Consequently, there is a significant lack of detailed research findings and quantitative data required to construct comprehensive tables on the prevalence of this specific compound in different biological matrices.

Methodological studies have been developed for the simultaneous analysis of several BaP hydroxyderivatives, including 8-hydroxybenzo[a]pyrene. For instance, a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method has been described for the separation of ten BaP hydroxyderivatives. researchgate.net However, the application of such methods to real-world food and biological samples to determine the natural occurrence of benzo(a)pyren-8-ol has not been widely reported in the available scientific literature.

The general understanding of BaP metabolism suggests that various hydroxylated metabolites are formed in organisms after exposure to BaP. These metabolites are part of the detoxification pathway or, in some cases, activation pathways leading to carcinogenic compounds. While it is plausible that benzo(a)pyren-8-ol is formed in organisms as a minor metabolite, its concentration levels and distribution in different tissues and food products remain largely uncharacterized.

Due to the absence of specific data for benzo(a)pyren-8-ol in the scientific literature, it is not possible to provide detailed research findings or interactive data tables on its occurrence in food and organisms as requested. The available data predominantly pertains to the parent compound, benzo[a]pyrene, and a limited number of its other, more extensively studied, metabolites.

Biochemical Transformations and Metabolic Activation Pathways of Benzo a Pyrene Precursors to Hydroxylated Metabolites

Phase I Metabolic Enzymes and Their Role

Phase I metabolism introduces or exposes functional groups, such as hydroxyl (-OH) groups, on the B[a]P molecule, increasing its reactivity and water solubility. nih.govnumberanalytics.com This initial phase is primarily carried out by a group of enzymes including Cytochrome P450 monooxygenases, epoxide hydrolase, and aldo-keto reductases. nih.govmdpi.com

Cytochrome P450 Isoforms (CYP1A1, CYP1B1) in Initial Hydroxylation and Epoxidation

The metabolic activation of B[a]P is predominantly initiated by cytochrome P450 (CYP) enzymes, particularly isoforms CYP1A1 and CYP1B1. mdpi.comoup.comoup.com These enzymes are central to the biotransformation of polycyclic aromatic hydrocarbons (PAHs). oup.comoup.com

Epoxidation: CYP1A1 and CYP1B1 catalyze the introduction of an oxygen atom across the double bonds of the B[a]P molecule to form highly reactive epoxides. mdpi.comresearchgate.net A key epoxidation event occurs at the 7,8-position, producing B[a]P-7,8-oxide. nih.govwikipedia.org This reaction is a critical first step in the main carcinogenic pathway. oup.com

Hydroxylation: These CYPs also produce phenolic metabolites, such as 3-hydroxybenzo[a]pyrene and 9-hydroxybenzo[a]pyrene, through hydroxylation. oup.comoup.com While historically considered detoxification products, some hydroxylated metabolites have been shown to possess biological activity. oup.com

Studies using recombinant human P450 enzymes have demonstrated that CYP1A1 is highly active in metabolizing B[a]P. oup.comoup.com CYP1B1 also contributes significantly to B[a]P metabolism, particularly in extrahepatic tissues. nih.gov The relative rates of metabolism can vary, but both enzymes are established as principal catalysts in the activation of B[a]P. oup.comoup.com

Epoxide Hydrolase Activity in Diol Formation

Following the initial epoxidation by CYPs, the resulting arene oxides are substrates for microsomal epoxide hydrolase (mEH). oup.comnumberanalytics.com This Phase I enzyme plays a crucial role in the metabolic cascade. numberanalytics.comresearchgate.net

Epoxide hydrolase catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form a trans-dihydrodiol. numberanalytics.comnih.gov Specifically, it converts the reactive B[a]P-7,8-oxide into the less reactive and more water-soluble (-)-benzo[a]pyrene-7R,8R-trans-dihydrodiol (B[a]P-7,8-diol). oup.comnih.gov This hydration step is essential, as the resulting B[a]P-7,8-diol is the direct precursor to the ultimate carcinogenic metabolite. nih.govwikipedia.org While this conversion to a dihydrodiol is a detoxification step for the initial epoxide, it simultaneously creates the substrate for the next activation step. numberanalytics.com

The enzymatic action is stereospecific, leading to the formation of an optically pure (-)-trans-7,8-diol. nih.gov The presence and activity of epoxide hydrolase are therefore critical determinants in the metabolic fate of B[a]P. oup.comoup.com

Aldo-Keto Reductase (AKR) Pathways

An alternative pathway for the metabolism of B[a]P-7,8-diol involves the aldo-keto reductase (AKR) superfamily of enzymes. nih.govacs.org Instead of undergoing further epoxidation by CYPs, the B[a]P-7,8-diol can be oxidized by AKRs. nih.govresearchgate.net

o-Quinone Formation: Human AKRs, including isoforms AKR1A1 and AKR1C1–AKR1C4, catalyze the NAD(P)H-dependent oxidation of the B[a]P-7,8-diol to form B[a]P-7,8-dione, an ortho-quinone. nih.govnih.govacs.org

Redox Cycling: This pathway is significant because the resulting B[a]P-7,8-dione is redox-active. nih.govresearchgate.net It can undergo reduction back to a catechol, which can then auto-oxidize back to the quinone, creating a futile redox cycle that generates reactive oxygen species (ROS). researchgate.netresearchgate.net This production of ROS represents a distinct mechanism of toxicity. nih.govacs.org

Research indicates that this AKR-mediated pathway can contribute as significantly as the diol-epoxide pathway to the activation of B[a]P in human lung cells. nih.govacs.orgacs.org

Formation of Reactive Intermediates

The multi-step metabolic activation of benzo[a]pyrene (B130552) ultimately leads to the formation of highly reactive intermediates that are responsible for its adverse biological effects. The two primary classes of these intermediates are diol epoxides and quinones.

Diol Epoxides (e.g., Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide)

The most widely studied reactive intermediate is benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.orghmdb.ca It is often referred to as the "ultimate carcinogen" derived from B[a]P. oup.comjst.go.jp

The formation of BPDE occurs when the B[a]P-7,8-diol, produced by the sequential action of CYP enzymes and epoxide hydrolase, undergoes a second epoxidation reaction. nih.govmdpi.comacs.org This reaction is also catalyzed by CYP1A1 and CYP1B1, which act on the 9,10-double bond of the dihydrodiol metabolite. mdpi.comnih.gov This creates two stereoisomers: (+)-anti-BPDE and (-)-syn-BPDE. researchgate.netacs.org The (+)-anti-BPDE isomer is generally considered the most tumorigenic metabolite. nih.gov BPDE is extremely reactive and can form covalent adducts with macromolecules, including DNA. oup.comwikipedia.org

The enzymatic formation involves three key steps:

Initial Epoxidation: CYP1A1/1B1 metabolizes B[a]P to B[a]P-7,8-oxide. nih.govnih.gov

Hydration: Epoxide hydrolase converts the B[a]P-7,8-oxide to (-)-B[a]P-7,8-diol. nih.govnih.gov

Second Epoxidation: CYP1A1/1B1 oxidizes the (-)-B[a]P-7,8-diol at the 9,10-position to form the highly reactive BPDE. nih.govnih.gov

Quinone Metabolites

In addition to the diol epoxide pathway, B[a]P metabolism can generate another class of reactive intermediates known as quinones. researchgate.netresearchgate.net B[a]P-quinones, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione, can be formed through the oxidation of hydroxylated B[a]P metabolites. oup.cominchem.org For example, 6-hydroxy-B[a]P can be oxidized to form these three quinones. inchem.org

Furthermore, as described in the AKR pathway, B[a]P-7,8-dione is formed from B[a]P-7,8-diol. nih.govnih.gov These quinone metabolites are electrophilic and can react with cellular components. acs.org A key feature of their reactivity is their ability to participate in redox cycling. researchgate.netontosight.ai Enzymes like NAD(P)H:quinone oxidoreductase can reduce quinones to hydroquinones, which may then be re-oxidized, generating superoxide (B77818) anions and other reactive oxygen species that cause oxidative damage. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in Phase I Metabolism of Benzo[a]pyrene

Enzyme Family Specific Enzyme(s) Substrate(s) Key Product(s) Metabolic Role
Cytochrome P450 CYP1A1, CYP1B1 Benzo[a]pyrene B[a]P-epoxides (e.g., 7,8-oxide), Phenols (e.g., 3-OH-B[a]P) Initial epoxidation and hydroxylation oup.comoup.com
B[a]P-7,8-diol Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) Second epoxidation, formation of the ultimate carcinogen nih.govmdpi.com
Hydrolase Microsomal Epoxide Hydrolase (mEH) B[a]P-7,8-oxide B[a]P-7,8-diol Hydration of epoxides to form dihydrodiols oup.comnumberanalytics.com
Reductase Aldo-Keto Reductases (AKRs) B[a]P-7,8-diol B[a]P-7,8-dione (o-quinone) Oxidation of dihydrodiols to quinones, leading to ROS production nih.govacs.org

Table 2: Major Metabolites and Reactive Intermediates of Benzo[a]pyrene

Compound Name Precursor Enzyme(s) Involved Classification
Benzo[a]pyrene-7,8-oxide Benzo[a]pyrene CYP1A1, CYP1B1 Epoxide mdpi.com
3-Hydroxybenzo[a]pyrene Benzo[a]pyrene CYP1A1, CYP1B1 Phenol (B47542) oup.com
Benzo[a]pyrene-7,8-diol Benzo[a]pyrene-7,8-oxide Epoxide Hydrolase Dihydrodiol oup.com
Benzo[a]pyrene-7,8-dione (B196088) Benzo[a]pyrene-7,8-diol Aldo-Keto Reductases Quinone nih.gov
Benzo[a]pyrene-1,6-dione 6-Hydroxybenzo[a]pyrene CYP450s Quinone oup.com

Radical Cation Formation

An alternative pathway to the well-known diol-epoxide route for the metabolic activation of benzo[a]pyrene (B[a]P) involves one-electron oxidation to form a radical cation. This mechanism is catalyzed by cytochrome P450 (CYP) enzymes and peroxidases, such as those from the prostaglandin (B15479496) H synthase (PHS) complex. nih.govmdpi.com The one-electron oxidation of B[a]P creates a radical cation, B[a]P•+, which is primarily localized at the C6 position due to the molecule's ionization potential and geometric structure. nih.govnih.gov This highly reactive intermediate can directly interact with cellular macromolecules or undergo further reactions.

The B[a]P radical cation is a precursor to several metabolites, including quinones and phenols. capes.gov.br The reaction of the radical cation with water can lead to the formation of quinones, such as B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. nih.govcapes.gov.brnih.gov This process has been demonstrated in vitro using enzymes like horseradish peroxidase (HRP) and PHS, which, in the presence of hydrogen peroxide, catalyze the oxidation of B[a]P to these quinone products. nih.gov Studies using 6-fluoro-benzo[a]pyrene have provided evidence that the formation of quinones proceeds through a radical cation intermediate, as the fluoro-substituent is lost during the reaction. capes.gov.brnih.gov

While the formation of quinones is a significant fate of the B[a]P radical cation, this intermediate can also lead to hydroxylated products. The radical cation can react with water, and although less studied than quinone formation, this can also result in the formation of phenolic derivatives. The enzymatic oxidation of 6-hydroxy-benzo[a]pyrene has been shown to produce a mixture of diones with a distribution nearly identical to that obtained from the one-electron oxidation of B[a]P followed by quenching with water, suggesting a common radical cation intermediate. cdnsciencepub.com

The enzymes capable of catalyzing this one-electron oxidation are not limited to CYPs. Peroxidases, including prostaglandin H synthase (PHS) and myeloperoxidase, are also implicated. nih.govmdpi.com PHS, in particular, is significant in extrahepatic tissues where CYP activity may be low. oup.com The peroxidase-catalyzed activation does not require NADPH-cytochrome P450 reductase, distinguishing it from the typical monooxygenase cycle. Instead, it utilizes hydroperoxides, such as hydrogen peroxide or arachidonic acid-derived hydroperoxides, to fuel the one-electron oxidation of B[a]P. nih.govnih.gov

The formation of the B[a]P radical cation represents a critical activation step, leading to reactive species capable of covalent binding to DNA. mdpi.comnih.gov The radical cation itself, or metabolites derived from it, can form adducts with DNA, primarily with guanine (B1146940) and adenine (B156593) residues, which are often unstable and can lead to depurination. nih.govmdpi.comnih.gov

Phase II Metabolic Enzymes and Conjugation Pathways

Following the initial Phase I metabolism of benzo[a]pyrene (B[a]P) into hydroxylated metabolites like phenols, dihydrodiols, and quinones, these intermediates undergo Phase II conjugation reactions. These reactions are catalyzed by a range of enzymes that increase the water solubility of the metabolites, facilitating their excretion from the body. The primary conjugation pathways for B[a]P metabolites are glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.gov

Glucuronidation and Sulfation

Glucuronidation is a major detoxification pathway for the phenolic metabolites of B[a]P, including benzo[a]pyren-8-ol (B31493). This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the phenol. This process results in the formation of a more polar glucuronide conjugate. Several UGT isoforms are involved in the metabolism of B[a]P phenols, with varying efficiencies.

Sulfation is another important conjugation pathway for B[a]P phenols. This reaction is mediated by sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. The resulting sulfate (B86663) esters are highly water-soluble and readily excreted. The expression and activity of different SULT isoforms can influence the extent to which phenolic metabolites are detoxified via this pathway. Both glucuronidation and sulfation are considered crucial detoxification steps that prevent the further oxidation of phenolic metabolites into more reactive species, such as quinones, which can participate in redox cycling and generate oxidative stress. nih.gov

Glutathione Conjugation

Glutathione (GSH) conjugation is a critical pathway for the detoxification of electrophilic B[a]P metabolites, most notably the ultimate carcinogenic diol epoxides. This reaction is catalyzed by glutathione S-transferases (GSTs), a superfamily of enzymes that facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic carbon atoms of the B[a]P epoxides. This results in the formation of a stable, water-soluble GSH conjugate. While the primary substrates for GST-mediated detoxification are the diol epoxides, this pathway is also relevant for quinone metabolites of B[a]P. The resulting GSH conjugates can be further metabolized through the mercapturic acid pathway before being excreted in the urine. The efficiency of this detoxification pathway is dependent on the levels of cellular GSH and the expression of various GST isoforms. nih.gov

In Vitro Models for Metabolic Studies

The elucidation of the metabolic pathways of benzo[a]pyrene, including the formation of benzo[a]pyren-8-ol, has been heavily reliant on a variety of in vitro experimental systems. These models range from subcellular fractions to complex, three-dimensional cell cultures that aim to mimic the physiological environment of human tissues.

Mammalian Cellular and Subcellular Systems

Subcellular fractions, particularly liver microsomes and the S9 fraction, have been instrumental in studying the Phase I metabolism of B[a]P. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes. nih.gov Incubations of B[a]P with liver microsomes from various species, often from rats induced with agents like 3-methylcholanthrene, in the presence of NADPH, have been used to identify the full spectrum of Phase I metabolites, including phenols, quinones, and dihydrodiols. capes.gov.brnih.gov The S9 fraction, which contains both microsomal and cytosolic enzymes, allows for the study of both Phase I and some Phase II reactions. nih.gov

Isolated primary cells, such as hepatocytes, provide a more complete model as they contain the full complement of both Phase I and Phase II metabolic enzymes. These cells have been used to study the balance between metabolic activation and detoxification pathways. Furthermore, established mammalian cell lines, such as the human hepatoma cell line HepG2, are also widely used due to their convenience, although they may not fully recapitulate the metabolic profile of primary human hepatocytes. Studies with these systems have demonstrated the formation of various B[a]P metabolites and their conjugates.

In Vitro System Key Features Metabolic Reactions Studied Example Application
Liver Microsomes Enriched in CYP enzymes.Phase I oxidation (phenols, diols, epoxides).Identification of specific CYP isoforms involved in B[a]P oxidation. nih.gov
S9 Fraction Contains both microsomal and cytosolic enzymes.Phase I and some Phase II reactions.General metabolic profiling and activation studies.
Primary Hepatocytes Contain a full complement of Phase I and II enzymes.Overall metabolism, conjugation, and detoxification.Assessing the balance between activation and detoxification pathways.
HepG2 Cells Human-derived hepatoma cell line.Metabolic activation and genotoxicity studies.Screening for potential carcinogenicity of B[a]P.

Human Tissue Organoid Cultures

In recent years, three-dimensional (3D) organoid cultures have emerged as a more physiologically relevant in vitro model for toxicological and metabolic studies. Human tissue organoids, derived from stem cells or tissue progenitors, can be differentiated to form structures that mimic the architecture and function of native organs, such as the liver and lung.

Human liver organoids, for instance, develop into complex structures containing hepatocytes and other liver cell types, and they exhibit sustained metabolic activity, including both Phase I and Phase II enzyme functions. These models have been shown to metabolize B[a]P and can provide a more accurate prediction of human-specific metabolic pathways and metabolite profiles compared to 2D cell cultures or animal models. Similarly, human lung organoid models are being developed to study the metabolism of inhaled carcinogens like B[a]P in the primary target tissue. The use of these advanced in vitro systems holds promise for refining our understanding of B[a]P metabolism and its consequences in humans. nih.gov

Molecular Mechanisms of Interaction and Biological Response Induction

DNA Adduct Formation and Repair Mechanisms

The interaction of benzo[a]pyrene's ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), with DNA is a critical initiating event in its mechanism of carcinogenicity. nih.govoup.com This process involves the formation of covalent bonds, known as adducts, which can disrupt the normal structure and function of DNA. researcher.life

Metabolically activated benzo[a]pyrene (B130552), primarily in the form of BPDE, covalently binds to DNA, with a pronounced preference for guanine (B1146940) residues. portlandpress.comwashington.edu The predominant adduct formed is at the N2 position of guanine. washington.eduduke.edu This reaction occurs when the electrophilic epoxide ring of BPDE is attacked by the nucleophilic N2 exocyclic amino group of guanine. mdpi.com Studies have shown that this binding can be highly specific, with certain guanine positions in genes like the p53 tumor suppressor gene being mutational hotspots. washington.edu For instance, strong and selective adduct formation has been observed at codons 157, 248, and 273 of the P53 gene in cells treated with BPDE. washington.edu

While the N2 position of guanine is the primary site of adduction, other minor adducts can also form. duke.edu These include adducts at the N7 position of guanine and the N6 position of adenine (B156593). duke.edumdpi.com Another pathway involves one-electron oxidation of B[a]P, which generates a radical cation that can react with the N7 and C8 positions of guanine and the N7 position of adenine, leading to the formation of unstable adducts that can result in depurination. nih.gov

The DNA adducts formed by benzo[a]pyrene metabolites are broadly categorized into two main types: stable bulky adducts and unstable depurinating adducts. nih.govoup.com

Bulky Adducts: The most common bulky adduct is formed from the reaction of BPDE with the N2 position of guanine, resulting in (+)-trans-anti-[BP]-N2-dG. researcher.life These adducts are characterized by their significant size, which causes considerable distortion of the DNA helix. researcher.lifeacs.org The stereochemistry of the BPDE molecule influences the structure of the adducts formed. acs.org For example, (+)-anti-BPDE, a highly mutagenic and tumorigenic enantiomer, forms specific adducts that differ from those formed by its (-) enantiomer. acs.org These bulky lesions can physically obstruct the progression of DNA polymerases during replication. researcher.life

Depurinating Adducts: These adducts arise from the reaction of the benzo[a]pyrene radical cation with the purine (B94841) bases of DNA, primarily at the N7 position of guanine (BP-6-N7Gua) and adenine. nih.gov These adducts are chemically unstable and can lead to the spontaneous cleavage of the glycosidic bond, creating an apurinic (AP) site in the DNA. oup.com While these AP sites are potentially mutagenic, some research suggests that stable adducts are more directly correlated with the mutagenic and carcinogenic effects of B[a]P in certain tissues. oup.com Studies in mouse skin have identified BPDE-10-N7Ade and BPDE-10-N7Gua as depurinating adducts. nih.gov

The table below summarizes the major types of benzo[a]pyrene-derived DNA adducts.

Adduct TypePrecursorDNA Target SiteStability
Bulky Adduct Benzo[a]pyrene diol epoxide (BPDE)N2 of Guanine (major), N6 of AdenineStable
Depurinating Adduct Benzo[a]pyrene radical cationN7 of Guanine, N7 of Adenine, C8 of GuanineUnstable

The formation of bulky benzo[a]pyrene-DNA adducts induces significant distortions in the DNA double helix. acs.org These structural perturbations are a key factor in the biological consequences of the damage. The presence of a bulky adduct can cause a partial opening and separation of the DNA strands in the vicinity of the lesion. acs.org Nuclear Magnetic Resonance (NMR) studies on DNA duplexes containing a B[a]PDE-N2–dG adduct have revealed that the conformation of the adduct is influenced by its stereochemistry. acs.org These structural changes can interfere with essential cellular processes such as DNA replication and transcription. portlandpress.com The distorted DNA structure is recognized by the cellular DNA repair machinery, primarily the nucleotide excision repair (NER) pathway, which is responsible for removing such bulky lesions. acs.org

RNA Adduct Formation and Characterization

While the interaction of benzo[a]pyrene with DNA is well-documented, its reactive metabolites, such as BPDE, can also form adducts with ribonucleic acid (RNA). mdpi.com The impact of these RNA adducts is an emerging area of research. To characterize the potential spectrum of BPDE-RNA adducts, studies have reacted ribonucleoside standards with BPDE and analyzed the products using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This research has also extended to reacting eukaryotic transfer RNAs (tRNAs) with BPDE to identify adducts formed in biological RNAs. mdpi.com The analysis has revealed the formation of several BPDE derivatives of post-transcriptionally modified ribonucleosides. mdpi.com The formation of these adducts suggests a potential for interference with the structure and function of various types of RNA, which could have downstream effects on protein synthesis and cellular regulation. mdpi.com

Protein Adduct Formation and Characterization (e.g., serum albumin)

The electrophilic metabolites of benzo[a]pyrene are capable of reacting with nucleophilic sites on proteins, forming protein adducts. mdpi.com Serum albumin (SA), the most abundant protein in blood plasma, is a significant target for adduction by BPDE. acs.orgmdpi.com These adducts serve as biomarkers of exposure to benzo[a]pyrene. mdpi.com

Pioneering studies demonstrated that BPDE forms adducts with human serum albumin by reacting with the carboxylate side chains of aspartic and glutamic acid, as well as the imidazole (B134444) ring of histidine. mdpi.com Specifically, fluorescence line narrowing spectroscopy has confirmed the formation of Nτ-histidine adducts between human serum albumin and the C-10 position of anti-BaPDE. nih.gov

Interestingly, the reaction of BPDE with human serum albumin exhibits enantiospecificity. acs.org The more mutagenic (+)-enantiomer of anti-BPDE preferentially forms carboxylic ester adducts, while the (-)-enantiomer forms Nτ-histidine adducts at His(146). acs.org This highlights the influence of the protein's chiral environment on the adduction process. acs.org Analytical methods based on mass spectrometry have been developed to detect and quantify these adducts in human samples. mdpi.com

Protein TargetAmino Acid ResiduesB[a]P MetaboliteSignificance
Serum Albumin (SA) Histidine, Lysine, Aspartic Acid, Glutamic AcidBenzo[a]pyrene diol epoxide (BPDE)Biomarker of exposure
Hemoglobin (Hb) Carboxylate groupsBenzo[a]pyrene diol epoxide (BPDE)Biomarker of exposure

Modulation of Gene Expression and Cellular Signaling Pathways

Exposure to benzo[a]pyrene and its metabolites can significantly alter gene expression and perturb cellular signaling pathways, contributing to its carcinogenic effects. tandfonline.comdoi.org

One of the key pathways affected is mediated by the aryl hydrocarbon receptor (AhR). nih.govkcl.ac.uk B[a]P binds to and activates the AhR, which then translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govkcl.ac.uk This complex binds to specific DNA sequences, leading to the induced expression of genes encoding metabolic enzymes like cytochrome P450s (CYP1A1, CYP1B1), which are involved in the bioactivation of B[a]P itself. kcl.ac.ukmdpi.com

Furthermore, B[a]P exposure can lead to changes in DNA methylation, an epigenetic mechanism that regulates gene expression. nih.govtandfonline.com Studies have shown that B[a]P can alter global and gene-specific DNA methylation patterns. nih.govtandfonline.com For example, B[a]P has been shown to modulate the expression of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. nih.gov In some instances, B[a]P exposure leads to hypermethylation of tumor suppressor gene promoters, resulting in their silencing. nih.gov

The cellular response to B[a]P-induced DNA damage often involves the p53 tumor suppressor protein. doi.org DNA adduct formation can trigger p53-dependent signaling pathways, leading to cell cycle arrest or apoptosis. doi.org However, some cellular responses to BPDE, such as the modulation of cell cycle and histone genes, can occur independently of p53. doi.org Additionally, B[a]P exposure has been linked to the modulation of other signaling pathways, including those involved in inflammation, such as the NF-κB pathway, and those critical for development and tissue homeostasis, like the TGF-β and BMP signaling pathways. tandfonline.comkcl.ac.uk

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in mediating the toxic effects of many environmental pollutants, including B[a]P and its metabolites. nih.govpnas.org Upon binding to ligands such as B[a]P, the AhR translocates from the cytoplasm to the nucleus. nih.govpnas.org In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This complex then binds to specific DNA sequences known as dioxin response elements (DREs) located in the promoter regions of target genes, leading to their transcriptional activation. pnas.org

Activation of the AhR signaling pathway is a primary defense mechanism against toxicant exposures. nih.gov However, prolonged or excessive activation can lead to adverse health effects, including cancer and cardiovascular disease. nih.gov Research has shown that B[a]P is a potent activator of the AhR. nih.govresearchgate.net This activation is a critical step in the metabolic conversion of B[a]P into its more reactive and carcinogenic metabolites. nih.gov The AhR signaling pathway's involvement is so crucial that its dysregulation is linked to impaired follicle development and other reproductive toxicities. aopwiki.org

Regulation of Xenobiotic-Metabolizing Enzyme (XME) Genes (e.g., CYP1A1, NQO1)

A primary consequence of AhR activation is the induction of xenobiotic-metabolizing enzymes (XMEs). These enzymes are responsible for the biotransformation of foreign compounds, including B[a]P. Key among these are the Phase I and Phase II enzymes.

CYP1A1: Cytochrome P450 1A1 (CYP1A1) is a critical Phase I enzyme whose expression is strongly induced by B[a]P through the AhR pathway. researchgate.netmdpi.comnih.gov CYP1A1 is directly involved in the metabolic activation of B[a]P, converting it into reactive intermediates like B[a]P-7,8-epoxide and subsequently to the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE). mdpi.commdpi.com While this metabolic process is intended to detoxify and facilitate the excretion of xenobiotics, the intermediates formed from B[a]P are highly reactive and can bind to DNA, forming adducts that can lead to mutations and cancer. mdpi.com Studies have shown a significant upregulation of CYP1A1 expression in various tissues and cell lines upon exposure to B[a]P. mdpi.comcam.ac.uk

NQO1: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a Phase II detoxification enzyme that plays a protective role against the harmful effects of B[a]P metabolites. aacrjournals.org NQO1 catalyzes the two-electron reduction of quinones, which are toxic metabolites of B[a]P, to less reactive hydroquinones. mdpi.comaacrjournals.org This detoxification pathway prevents the formation of reactive oxygen species (ROS) that can result from the one-electron reduction of quinones. mdpi.com The expression of NQO1 is induced in response to xenobiotics and oxidative stress. aacrjournals.orgbiomolther.org Research indicates that a deficiency in NQO1 increases susceptibility to B[a]P-induced carcinogenesis, highlighting its crucial role in cellular defense. aacrjournals.orgaacrjournals.org

The interplay between the induction of Phase I enzymes like CYP1A1, which activate B[a]P, and Phase II enzymes like NQO1, which detoxify its metabolites, is a critical determinant of an individual's susceptibility to the carcinogenic effects of B[a]P.

DNA Damage Response Pathway Activation (e.g., p53, CHK2)

The formation of DNA adducts by reactive metabolites of B[a]P, such as BPDE, triggers a cellular DNA damage response (DDR). This complex signaling network is essential for maintaining genomic integrity.

p53: The tumor suppressor protein p53, often called the "guardian of the genome," is a central player in the DDR. nih.govmdpi.com In response to DNA damage, p53 is activated and stabilized through post-translational modifications like phosphorylation. nih.govmdpi.com Activated p53 functions as a transcription factor, regulating the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.govmdpi.com Studies have demonstrated that exposure to B[a]P leads to an increase in both p53 protein levels and its phosphorylated, active form. nih.govnih.gov This p53 activation is a direct consequence of the DNA damage induced by B[a]P metabolites and is a critical step in the cellular defense against B[a]P-induced genotoxicity. nih.govnih.gov The failure to properly activate p53 can lead to increased sensitivity to the carcinogenic effects of B[a]P. aacrjournals.org

CHK2: Checkpoint kinase 2 (CHK2) is another key protein in the DDR pathway. It is activated in response to DNA double-strand breaks and, in turn, phosphorylates and activates downstream targets, including p53. mdpi.com The activation of the DNA damage response pathway, including the induction of phosphorylated CHK2 (p-CHK2), has been observed in human organoid cultures exposed to B[a]P, confirming the genotoxic potential of this compound. cam.ac.uk

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival. frontiersin.org Emerging evidence suggests that B[a]P and its metabolites can modulate the NF-κB pathway, contributing to their inflammatory and carcinogenic properties.

Exposure to B[a]P has been shown to induce the activation of NF-κB. nih.gov This activation can be triggered by the generation of reactive oxygen species (ROS) during B[a]P metabolism. nih.govresearchgate.net Once activated, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as other genes that promote cell proliferation and inhibit apoptosis. nih.gov However, some studies have also reported an inhibitory effect of B[a]P on the NF-κB pathway under certain conditions, suggesting a complex and context-dependent interaction. nih.gov This modulation of the NF-κB pathway by B[a]P can contribute to a chronic inflammatory state, which is a known risk factor for cancer development.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Pathways

A significant consequence of the metabolic activation of B[a]P is the generation of reactive oxygen species (ROS). mdpi.commdpi.com ROS are highly reactive molecules, including superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components such as DNA, proteins, and lipids. researchgate.netmdpi.com

The production of ROS during B[a]P metabolism occurs through several mechanisms. The enzymatic activities of cytochrome P450 enzymes, particularly CYP1A1, in the process of metabolizing B[a]P, are a major source of ROS. researchgate.netmdpi.com Additionally, the redox cycling of B[a]P quinone metabolites can generate a continuous stream of ROS. mdpi.com This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov Oxidative stress, in turn, can activate various signaling pathways, including those involved in inflammation and apoptosis, and directly contribute to DNA damage, further exacerbating the genotoxic effects of B[a]P. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

To gain a deeper understanding of the molecular interactions between benzo(a)pyrene and its target proteins, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These techniques provide valuable insights into the binding affinities and the dynamic behavior of these interactions at an atomic level.

Molecular docking studies have been used to predict the binding modes of B[a]P with various proteins. mdpi.comresearchgate.net For instance, inverse molecular docking has been utilized to identify potential human target proteins for B[a]P, revealing strong binding affinities with proteins such as the oxysterol receptor LXR-beta and heat shock protein HSP90-beta. mdpi.comresearchgate.net These studies suggest that B[a]P primarily interacts with proteins through hydrophobic and π-stacking interactions. mdpi.comresearchgate.net

Molecular dynamics simulations further refine these findings by providing a dynamic view of the protein-ligand complexes over time. mdpi.comicts.res.in MD simulations have confirmed the stability of B[a]P complexes with proteins like CYP450 and Glutathione (B108866) S-transferase (GST), indicating strong and stable binding. mdpi.com These simulations help to elucidate the specific amino acid residues involved in the interaction and the conformational changes that occur upon ligand binding. researchgate.net By providing a detailed picture of these interactions, molecular docking and MD simulations are invaluable tools for understanding the mechanisms of B[a]P toxicity and for the potential design of inhibitors.

Environmental Fate, Transport, and Degradation Pathways

Abiotic Transformation Processes

Abiotic processes, driven by light and chemical oxidants, are significant pathways for the initial breakdown of PAHs in the environment.

Photolysis and Photodegradation

Photolysis, or degradation by sunlight, is a crucial process for the transformation of PAHs present in the atmosphere and surface waters. Current time information in Bangalore, IN. When adsorbed to airborne particles and exposed to sunlight, BaP can have a half-life ranging from approximately 40 minutes to seven days. Current time information in Bangalore, IN. However, the rate and products of photolysis are highly dependent on the medium.

Research has shown that high-molecular-weight PAHs can readily absorb UV light energy, making them susceptible to photolytic decomposition. molbase.com The process often involves the transformation of the parent PAH into more polar materials, such as quinones and hydroxylated derivatives. molbase.com For instance, studies on BaP have demonstrated that photolysis can transform it into various polar photoproducts. This initial transformation is significant because these polar intermediates can be more bioavailable and susceptible to further degradation by microorganisms. In one study, the hydroxylation of the benzo ring of BaP led to the formation of benzo(a)pyrene-7-ol and benzo(a)pyrene-7,8-diol, which could be further transformed and eventually lead to ring cleavage. molbase.com

It is important to note that light exposure can also increase the toxicity of BaP, a phenomenon known as photo-sensitization, which can intensify oxidative stress in aquatic organisms.

Chemical Oxidation (e.g., by ozone, chlorine)

Chemical oxidation is a primary degradation pathway for PAHs in both water treatment processes and the atmosphere. Oxidants like ozone (O₃) and chlorine are effective in transforming these compounds. Current time information in Bangalore, IN.

Ozonation: Ozone reacts with PAHs, and for BaP, this can lead to the formation of diones. In water treatment, ozonation has been shown to be highly effective, with studies reporting over 80% removal of BaP with sufficient ozone dosage. The efficiency of ozone oxidation in soil, however, can be limited by the water content, as water can occupy pore spaces and make PAHs less accessible to the ozone.

Chlorination: The chlorination of water is another effective method for oxidizing BaP. Oxidation rates greater than 75% have been observed in filtered water with a chlorine residual.

Advanced Oxidation Processes (AOPs): AOPs combine oxidants like ozone with UV light or hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals are powerful, non-selective oxidants that can rapidly degrade organic contaminants like BaP.

The by-products of these oxidation processes are a critical consideration, as they can sometimes be toxic.

Table 1: Abiotic Degradation of Benzo[a]pyrene (B130552)

Process Description Key Findings Citations
Photolysis Degradation by UV light (sunlight). Half-life in air can be minutes to days. Transforms BaP into more polar, often more biodegradable, compounds. Current time information in Bangalore, IN. Current time information in Bangalore, IN.,, molbase.com
Ozonation Oxidation by ozone (O₃). Highly effective in water treatment (>80% removal). Can form diones as by-products. Current time information in Bangalore, IN.,,
Chlorination Oxidation by chlorine. Effective in water treatment, with >75% oxidation rates reported. Current time information in Bangalore, IN.,

Biotic Degradation Mechanisms

Microorganisms, including bacteria and fungi, play a vital role in the ultimate breakdown and mineralization of PAHs in soil and sediment.

Microbial Degradation Pathways (e.g., bacterial strains, fungi)

The biodegradation of high-molecular-weight PAHs like BaP is challenging for microorganisms due to the compound's stability and low bioavailability. chemsrc.com However, numerous microbial species have been identified that can degrade BaP, often through co-metabolism, where the microbe utilizes another compound as its primary carbon source. chemsrc.com

Bacterial Degradation: A wide range of bacterial genera have been shown to degrade BaP, including Pseudomonas, Rhodococcus, Mycobacterium, Sphingomonas, Stenotrophomonas, Bacillus, and Raoultella. chemsrc.com For instance, Bacillus subtilis BMT4i was reported to degrade about 85% of BaP within 28 days when it was the sole carbon source. chemsrc.com The halophilic bacterium Staphylococcus haemoliticus has also demonstrated the ability to degrade BaP in high-salinity conditions. Bacterial consortia, or mixtures of different bacterial strains, often exhibit higher degradation rates than individual strains. chemsrc.com

Fungal Degradation: White-rot fungi are particularly effective at degrading complex organic pollutants like BaP due to their powerful, non-specific extracellular enzyme systems. Fungi such as Phanerochaete chrysosporium, Bjerkandera sp., Armillaria sp., and Stropharia coronilla have been documented to metabolize and mineralize BaP. For example, Phlebia acerina degraded 57.7% of BaP in 32 days, and this rate was significantly enhanced by the addition of surfactants, which increase the compound's bioavailability. Fungal degradation often initiates oxidation to quinones.

Role of Specific Enzyme Systems in Biodegradation (e.g., dioxygenases)

The enzymatic machinery of microorganisms is central to the breakdown of PAHs. Different enzyme systems initiate the attack on the stable aromatic ring structure.

Dioxygenases: In bacteria, the initial step in aerobic PAH degradation is typically catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of a molecular oxygen (O₂) into the aromatic ring, forming unstable cis-dihydrodiols. For example, a mutant strain of Beijerinckia sp. was found to oxidize BaP to cis-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene and cis-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. This initial dioxygenase attack is a key step that destabilizes the ring and opens it up for further degradation by other enzymes like dehydrogenases and ring-cleavage dioxygenases.

Monooxygenases (Cytochrome P450): While dioxygenases are characteristic of bacterial PAH degradation, monooxygenases are also involved, particularly in fungi and some bacteria. These enzymes, such as cytochrome P450 monooxygenases, incorporate a single oxygen atom into the substrate. In fungi, these enzymes can oxidize BaP to form phenols and quinones. The green microalga Chlorella vulgaris LH-1 has also been shown to utilize both monooxygenase and dioxygenase pathways for BaP degradation.

Ligninolytic Enzymes (in Fungi): White-rot fungi employ extracellular lignin-modifying enzymes, including Manganese Peroxidase (MnP) and Lignin Peroxidase (LiP), to attack PAHs. These enzymes generate highly reactive radicals that can oxidize BaP non-specifically. The activity of MnP, in particular, has been shown to be crucial for the degradation of BaP by the fungus Stropharia coronilla.

Table 2: Microbial Degradation of Benzo[a]pyrene

Organism Type Examples of Genera/Species Key Degradation Enzymes Typical Metabolites Citations
Bacteria Pseudomonas, Mycobacterium, Bacillus, Staphylococcus, Raoultella Dioxygenases, Dehydrogenases cis-Dihydrodiols, Phenols, Carboxylic acids chemsrc.com,,,
Fungi Phanerochaete, Bjerkandera, Armillaria, Phlebia Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), Cytochrome P450 Quinones, Dihydroxy BaP ,,,
Microalgae Chlorella vulgaris Monooxygenases, Dioxygenases Phthalic acid, Benzoic acid ,

Environmental Transport Phenomena

The transport of Benzo[a]pyrene and its derivatives is largely dictated by their physicochemical properties, primarily their low water solubility and high octanol-water partition coefficient (log Kₒw), which indicates a strong tendency to associate with organic matter and lipids. Current time information in Bangalore, IN.chemsrc.com

Atmospheric Transport: In the air, BaP is predominantly found adsorbed to particulate matter. Current time information in Bangalore, IN. This association allows for long-distance atmospheric transport, far from its original source. chemsrc.com Eventually, these particles are removed from the atmosphere via wet (rain, snow) and dry deposition, contaminating soil and water bodies.

Aquatic Transport: In aquatic systems, BaP quickly partitions from the water column to suspended solids and sediments due to its hydrophobicity. molaid.com This leads to accumulation in bottom sediments, which act as a major reservoir or sink for PAHs. molaid.com

Soil Transport: Mobility in soil is very low. chemsrc.com BaP binds tightly to soil organic matter, which significantly limits its leaching into groundwater. Degradation is primarily driven by microbial activity within the soil matrix. The estimated half-life for complete degradation in soil can be over a year.

Adsorption to Soil and Sediment

The environmental fate of many organic pollutants is significantly influenced by their tendency to adsorb to soil and sediment particles. For polycyclic aromatic hydrocarbons (PAHs), this is a primary process controlling their distribution.

Research Findings:

General PAH Behavior: PAHs are generally hydrophobic and exhibit a strong affinity for organic matter in soil and sediments. canada.camdpi.com Their high octanol-water partition coefficients (Kow) indicate a high potential for adsorption to particulate matter. canada.ca This process effectively removes them from the water column, making sediment the major environmental sink for these compounds. canada.ca

Benzo(a)pyrene Adsorption: The parent compound, benzo(a)pyrene (BaP), strongly sorbs onto particles, soil, and sediment. canada.ca It is estimated that approximately 82% of BaP released into the environment partitions into soil and 17% into sediment. canada.ca The adsorption process is influenced by both physical and chemical factors. Physical adsorption occurs via van der Waals forces, while chemical adsorption is driven by hydrophobic interactions. researchgate.net

Influence of Soil Composition: The organic matter present in soil plays a crucial role in the adsorption of PAHs. mdpi.com Studies on BaP have shown that the presence of microplastics, such as polyvinyl chloride (PVC), in soil can significantly enhance the soil's adsorption capacity for the compound, with some microplastics showing a higher adsorption capacity than natural sediment particles. researchgate.net Density functional theory (DFT) simulations revealed that the binding energy of BaP is significant with various microplastics, indicating strong adsorption. researchgate.net

Implications for Benzo(a)pyren-8-ol: As a hydroxylated derivative, benzo(a)pyren-8-ol is more polar than BaP. While it will still exhibit hydrophobic properties and adsorb to soil and sediment, its affinity for organic carbon (Koc) is expected to be lower than that of BaP. This suggests it may be slightly more mobile in the soil and sediment environment compared to its parent compound.

Table 1: Physicochemical Properties Influencing Adsorption

Compound Molecular Formula Molecular Weight ( g/mol ) Log Kow Water Solubility
Benzo(a)pyrene C20H12 252.32 6.0 - 6.44 1.62 µg/L at 25°C canada.ca

Note: A lower Log Kow value for Benzo(a)pyren-8-ol suggests a slightly lower tendency for partitioning into organic phases like soil organic matter compared to Benzo(a)pyrene.

Leaching and Runoff

Leaching is the process by which contaminants are transported from the upper soil layers to lower layers and potentially into groundwater. Runoff involves the transport of contaminants over the soil surface with flowing water.

Research Findings:

Benzo(a)pyrene Leaching: Due to its strong adsorption to soil particles, benzo(a)pyrene is not expected to leach significantly into groundwater. canada.caepa.gov However, its presence has been detected in groundwater near contaminated sites, such as wood-preserving plants, suggesting that under certain conditions, leaching can occur. canada.ca The primary sources of BaP in drinking water are often contamination of raw water supplies and, notably, leaching from coal tar and asphalt (B605645) linings in water storage tanks and distribution pipes. epa.govcanada.ca

PAH Transport: In general, PAHs are transported in the environment primarily through adsorption to particulate matter. canada.ca This means that runoff carrying contaminated soil particles is a significant pathway for the redistribution of these compounds in the aquatic environment.

Implications for Benzo(a)pyren-8-ol: With a slightly higher water solubility and lower adsorption coefficient than BaP, benzo(a)pyren-8-ol would be expected to have a somewhat greater potential for leaching through the soil profile. However, it is still likely to be strongly retained in soils with moderate to high organic content. Its transport via runoff would occur in both the dissolved phase and adsorbed to suspended particles.

Volatilization

Volatilization is the transfer of a substance from a solid or liquid state to a gaseous state. For soil contaminants, this represents a pathway for their entry into the atmosphere.

Research Findings:

General PAH Volatility: The volatility of PAHs varies with their molecular weight. canada.ca Lighter PAHs are more volatile than heavier ones. iarc.fr PAHs with five or more rings, such as benzo(a)pyrene, have low volatility and occur predominantly in solid form, adsorbed to particles. iarc.fr

Benzo(a)pyrene Volatilization: Benzo(a)pyrene is not readily volatile, as indicated by its low vapor pressure and Henry's Law constant. canada.camst.dk Adsorption to soil and sediment further limits its evaporation. canada.ca Consequently, volatilization from soil or water surfaces is not considered a major environmental transport pathway for BaP. canada.caornl.gov The evaporation half-life of BaP in water (at a depth of 1 m) is estimated to be 43 days. canada.ca

Modeling of Environmental Fate and Transport

Mathematical models are essential tools for predicting the distribution and persistence of chemicals in the environment. Fugacity and analytical transport models are two common approaches used for this purpose.

Fugacity Models for Multi-Compartment Distribution

Fugacity models are based on the concept of "escaping tendency" and are used to predict the equilibrium distribution of a chemical among different environmental compartments, such as air, water, soil, and sediment.

Research Findings:

Fugacity Modeling of Benzo(a)pyrene: Level I, II, and III fugacity models have been applied to benzo(a)pyrene to understand its environmental fate. nih.govunimib.it These models confirm that due to its physicochemical properties, BaP predominantly partitions into soil and sediment. canada.canih.gov

A Level III fugacity model applied to a wastewater-irrigated area showed that the soil served as the dominant sink for BaP. nih.gov

Level I and II fugacity models used to simulate a biopile system (containing air, water, soil, and an oil phase) also showed that the soil and non-aqueous phase liquid (oil) were the dominant media for BaP. unimib.itnih.gov These models highlighted that only an insignificant amount of BaP was predicted to leach into the water phase, reducing the potential for groundwater contamination. unimib.itnih.gov

Model Validation: In one study, the calculated results from a fugacity model for BaP concentrations in air, soil, and sediment showed good agreement with monitoring data, with differences generally within an order of magnitude. nih.gov

Table 2: Predicted Distribution of Benzo(a)pyrene in the Environment

Environmental Compartment Estimated Partitioning (%) Key Findings from Fugacity Models
Soil ~82% canada.ca Dominant environmental sink. nih.gov
Sediment ~17% canada.ca High accumulation predicted. nih.gov
Water ~1% canada.ca Low partitioning into the water phase. unimib.itnih.gov

Note: While specific fugacity models for Benzo(a)pyren-8-ol are not available, its higher polarity suggests it would have a slightly greater partitioning into water and lower partitioning into soil and sediment compared to Benzo(a)pyrene.

Analytical Models for Contaminant Transport in Soils

Analytical models are mathematical solutions to the advection-dispersion equation, used to describe the movement of solutes in porous media like soil. They are often used in risk assessment to predict contaminant concentrations at a certain depth and time.

Research Findings:

Modeling Contaminant Transport: Various analytical models exist to simulate the fate and transport of contaminants in the unsaturated soil zone. These models are applied in groundwater resource management and risk assessment. researchgate.net

Application to Benzo(a)pyrene: A comparative study of six different analytical models was conducted for several contaminants, including benzo(a)pyrene. researchgate.net The study simulated transport through different soil types (sand, loam, and clay). The results showed that the calculated concentrations at a given depth varied significantly among the different models, highlighting the importance of model selection and the assumptions they are based on. researchgate.net

Key Parameters: These models incorporate key processes such as advection (transport with flowing water), dispersion (spreading of the contaminant), sorption to soil particles, and degradation. The accuracy of the model predictions depends heavily on the quality of the input parameters for the specific contaminant and soil system.

Q & A

Q. What are the optimal synthetic routes for Benzo[a]pyren-8-ol, and how do reaction conditions influence yield and purity?

Benzo[a]pyren-8-ol can be synthesized via Pd-catalyzed Suzuki and Sonogashira couplings, followed by PtCl₂-catalyzed cyclization and demethylation. Key steps include coupling 2-(2,6-dibromophenyl)-6-methoxynaphthalene with trimethylsilylacetylene (TMSA), followed by TMS group removal and cyclization. Yield optimization requires precise control of catalyst loading (e.g., PtCl₂) and reaction time, as premature quenching may lead to incomplete demethylation .

Q. How can researchers confirm the structural identity of Benzo[a]pyren-8-ol in synthesized samples?

Structural verification combines high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to resolve substituent positions. For example, ¹H-NMR can distinguish between methoxy and hydroxyl protons, while ¹³C-NMR identifies aromatic carbon environments. Cross-referencing with CAS No. 13345-26-1 (8-hydroxybenzo[a]pyrene) ensures alignment with established databases .

Q. What analytical techniques are recommended for quantifying Benzo[a]pyren-8-ol in environmental or biological matrices?

High-performance liquid chromatography (HPLC) paired with fluorescence detection or tandem mass spectrometry (LC-MS/MS) provides sensitivity for trace analysis. Method validation should include spike-recovery experiments (e.g., 70–120% recovery in plant matrices) and comparison with internal standards like ¹³C-labeled analogs to correct for matrix effects .

Advanced Research Questions

Q. How do solvent polarity and molecular interactions influence the spectroscopic properties of Benzo[a]pyren-8-ol derivatives?

Solvent-induced shifts in absorption spectra (e.g., red/blue shifts) arise from dipole-dipole interactions between polar solvents and the compound’s aromatic system. For instance, chlorform’s polarity stabilizes excited states, causing a red shift compared to nonpolar solvents like hexane. Computational modeling (e.g., DFT) can predict solvent effects by calculating dipole moments and stabilization energies .

Q. What experimental strategies address contradictions in reported carcinogenic potency across in vitro and in vivo models?

Discrepancies may stem from metabolic activation variability (e.g., CYP1A1 activity differences between liver microsomes and cell lines). Researchers should standardize metabolic activation systems (e.g., S9 fractions) and employ dose-response modeling to account for nonlinear effects. Meta-analyses of historical data can identify confounding factors like exposure duration or route .

Q. How can computational methods elucidate Benzo[a]pyren-8-ol’s DNA adduct formation mechanisms?

Density functional theory (DFT) simulations model non-covalent interactions between diol epoxide metabolites and DNA base pairs. Key parameters include binding energies and stereochemical alignment of reactive intermediates. Comparing calculated adduct stability with experimental mutagenicity data (e.g., from plasmid-based assays) validates theoretical predictions .

Q. What methodologies resolve challenges in detecting Benzo[a]pyren-8-ol degradation products during long-term stability studies?

Accelerated stability testing under controlled conditions (e.g., 40°C/75% humidity) coupled with LC-TOF-MS enables identification of oxidation byproducts like quinones. Isotopic labeling (e.g., ¹³C₆-Benzo[a]pyrene) aids in tracking degradation pathways and quantifying metabolite formation rates .

Methodological Notes

  • Contradiction Management : When conflicting data arise (e.g., solvent effects in spectroscopy), replicate experiments under identical conditions and use multivariate analysis to isolate variables.
  • Advanced Instrumentation : Synchrotron-based X-ray crystallography or cryo-electron microscopy may resolve structural ambiguities in DNA adduct studies.
  • Ethical Compliance : Adhere to institutional guidelines for handling carcinogens, including waste disposal protocols and exposure monitoring .

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